Nonanoic acid, 1-methyl-2-oxo-2-(2-propenyloxy)ethyl ester
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Overview
Description
2-O-Nonanoyllactic acid allyl ester is an organic compound that belongs to the ester family Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers This particular ester is synthesized from nonanoic acid, lactic acid, and allyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Nonanoyllactic acid allyl ester typically involves the esterification reaction between nonanoic acid, lactic acid, and allyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-O-Nonanoyllactic acid allyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2-O-Nonanoyllactic acid allyl ester can undergo various chemical reactions including hydrolysis, reduction, and nucleophilic substitution.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield nonanoic acid, lactic acid, and allyl alcohol.
Reduction: Reduction of the ester with reagents such as lithium aluminum hydride can produce the corresponding alcohols.
Nucleophilic Substitution: The ester can react with nucleophiles such as Grignard reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Hydrolysis: Water and a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Nucleophilic Substitution: Grignard reagents (e.g., methylmagnesium bromide) in anhydrous ether.
Major Products Formed
Hydrolysis: Nonanoic acid, lactic acid, and allyl alcohol.
Reduction: Nonanol, lactic acid, and allyl alcohol.
Nucleophilic Substitution: Tertiary alcohols with new carbon-carbon bonds.
Scientific Research Applications
2-O-Nonanoyllactic acid allyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of 2-O-Nonanoyllactic acid allyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acids and alcohols . In reduction reactions, the ester is reduced by hydride ions from lithium aluminum hydride, resulting in the formation of alcohols . In nucleophilic substitution reactions, the ester reacts with nucleophiles to form new carbon-carbon bonds .
Comparison with Similar Compounds
2-O-Nonanoyllactic acid allyl ester can be compared with other esters such as ethyl acetate, methyl butanoate, and isopentyl acetate. While these esters share similar chemical properties, 2-O-Nonanoyllactic acid allyl ester is unique due to its specific combination of nonanoic acid, lactic acid, and allyl alcohol, which imparts distinct physical and chemical properties .
List of Similar Compounds
Ethyl acetate: Commonly used as a solvent in various chemical reactions.
Methyl butanoate: Known for its fruity aroma and used in flavorings.
Isopentyl acetate:
Properties
CAS No. |
63906-98-9 |
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Molecular Formula |
C15H26O4 |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
(1-oxo-1-prop-2-enoxypropan-2-yl) nonanoate |
InChI |
InChI=1S/C15H26O4/c1-4-6-7-8-9-10-11-14(16)19-13(3)15(17)18-12-5-2/h5,13H,2,4,6-12H2,1,3H3 |
InChI Key |
VJIYXBXUNDJVAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OC(C)C(=O)OCC=C |
Origin of Product |
United States |
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